molecular formula C21H21N5O2S B4684062 N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE

N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE

Cat. No.: B4684062
M. Wt: 407.5 g/mol
InChI Key: AVHVUIKONYTJFR-UHFFFAOYSA-N
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Description

N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

The synthesis of N1-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the pyrazole and other functional groups through various coupling reactions. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar compounds to N1-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE include other benzamide derivatives and pyrazole-containing compounds. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of N1-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

N-[[2-[(3,5-dimethylphenyl)carbamoyl]phenyl]carbamothioyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-13-10-14(2)12-15(11-13)22-19(27)16-6-4-5-7-17(16)23-21(29)24-20(28)18-8-9-26(3)25-18/h4-12H,1-3H3,(H,22,27)(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHVUIKONYTJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=NN(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE
Reactant of Route 3
N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE
Reactant of Route 4
N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE
Reactant of Route 5
N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N~1~-(3,5-DIMETHYLPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE

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